1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydropyrazolo[1,5-a]pyridine core fused with a thiophen-2-ylmethyl urea moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of diazafulvenium methides with various scaffolds to form the tetrahydropyrazolo[1,5-a]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production would also focus on ensuring the safety and environmental compliance of the processes involved.
Chemical Reactions Analysis
Types of Reactions
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the thiophen-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the androgen receptor, thereby blocking the signaling pathways that promote cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused steroids: These compounds share a similar core structure but differ in their functional groups and biological activities.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol: Another related compound with different substituents that affect its chemical reactivity and applications.
Uniqueness
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of the tetrahydropyrazolo[1,5-a]pyridine core and the thiophen-2-ylmethyl urea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(14-9-12-2-1-7-19-12)16-10-4-6-17-11(8-10)3-5-15-17/h1-3,5,7,10H,4,6,8-9H2,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBZKLWVLNJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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